molecular formula C14H12BrNO2 B5632346 (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

(5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B5632346
M. Wt: 306.15 g/mol
InChI Key: JDOAQSKYIXMEOP-UHFFFAOYSA-N
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Description

(5-Bromo-2-furyl)[3,4-dihydro-1(2H)-quinolinyl]methanone is a heterocyclic organic compound featuring a dihydroquinoline core linked to a 5-bromo-2-furyl group via a methanone bridge. This structure combines aromatic, electron-deficient (quinoline), and electron-rich (furan) systems, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-13-8-7-12(18-13)14(17)16-9-3-5-10-4-1-2-6-11(10)16/h1-2,4,6-8H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAQSKYIXMEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

The compound (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is of significant interest in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by scientific findings and documented case studies.

Structure and Characteristics

The compound features a fused structure combining both furan and quinoline moieties, which contributes to its unique chemical properties. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit promising antimicrobial properties. A study demonstrated that modifications at the bromine position significantly enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines, suggesting a mechanism involving the inhibition of specific signaling pathways related to cell proliferation .

Neuroprotective Effects

Recent studies indicate that compounds similar to this compound may exhibit neuroprotective effects. Research on animal models has suggested that these compounds can mitigate oxidative stress and inflammation in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neurodegenerative models

Table 2: Synthesis Methods and Yields

Synthesis MethodConditionsYield (%)
CondensationAcidic medium, reflux75-85
CyclizationBasic conditions, 24 hours60-70

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, various derivatives of this compound were tested against several bacterial strains. The study concluded that specific modifications at the furan ring significantly improved antimicrobial efficacy, highlighting the importance of structural variations in drug design .

Case Study 2: Cancer Cell Line Study

A series of experiments were conducted using human breast cancer cell lines to evaluate the anticancer properties of the compound. Results indicated that compounds with a bromine substituent at the 5-position exhibited higher cytotoxicity compared to their non-brominated counterparts, suggesting a critical role for halogenation in enhancing biological activity .

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to alterations in their function. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Quinoline Derivatives with Halogen Substituents
  • (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone Differences: Replaces the furyl group with a cyclohexyl moiety.
  • [2-(2-Chlorophenyl)-4-quinolyl][6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone Differences: Features a chlorophenyl group and a fluorine atom.
Brominated Heterocycles
  • (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone Differences: Contains a chlorophenyl-methoxyphenyl system instead of dihydroquinoline-furyl. Impact: The methoxy group improves solubility in polar solvents, a property the furyl-containing compound may lack due to its non-polar furan ring .
  • 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline Differences: Substitutes the methanone-furyl group with an aniline moiety. Impact: The aniline group introduces hydrogen-bonding capability, which may enhance interactions with DNA or proteins in anticancer applications .

Functional Group Variations

Methanone-Linked Compounds
  • (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone Differences: Replaces the dihydroquinoline-furyl system with a hydroxylated biphenyl system.
  • (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Differences: Uses a benzofuran-dichlorophenyl framework.
Table 1: Key Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) LogP* Key Functional Groups Notable Applications
Target Compound ~340 3.2 Bromo-furyl, dihydroquinoline Under investigation (anticancer leads inferred from )
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone ~340 3.5 Bromo-chlorophenyl, methoxy Solubility studies
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline ~310 2.8 Bromo-aniline Anticancer candidate
[2-(2-Chlorophenyl)-4-quinolyl][6-fluoro-...]methanone ~410 4.1 Chlorophenyl, fluoro Enzyme inhibition (hypothesized)

LogP : Predicted using fragment-based methods.

Research Findings and Uniqueness

  • Reactivity: The bromine atom in the target compound facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with brominated quinoline derivatives but less explored in furan-containing analogues .
  • The furyl group may modulate toxicity profiles compared to chlorinated or fluorinated analogues.
  • Solubility and Stability : The furyl group may reduce aqueous solubility compared to methoxy or hydroxylated analogues but could improve metabolic stability due to reduced oxidative metabolism .

Biological Activity

The compound (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a derivative of quinoline and furan that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The molecular formula of this compound is C12H10BrN1O2C_{12}H_{10}BrN_{1}O_{2} with a molecular weight of approximately 270.12 g/mol. The structure features a bromine atom attached to a furan ring and a quinoline moiety, which are known for their diverse pharmacological effects.

PropertyValue
Molecular FormulaC₁₂H₁₀BrN₁O₂
Molecular Weight270.12 g/mol
CAS Number1109230-25-2
Melting PointNot available

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the quinoline structure have shown efficacy against various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (HeLa and A549), it was found that some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. The presence of electron-withdrawing groups such as bromine enhanced the activity by increasing the lipophilicity and bioavailability of the compounds .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that derivatives with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the furan and quinoline rings significantly influence biological activity. For example, substituting different halogens or functional groups can enhance anticancer or antimicrobial efficacy. The presence of bromine at the 5-position of the furan ring has been particularly noted for its role in increasing potency against various cell lines .

Q & A

Q. Key Challenges :

  • Bromine stability under coupling conditions may require inert atmospheres.
  • Residual palladium removal: Treat with activated charcoal or specialized resins.

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Q. Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Expect signals for the quinolinyl ring (δ 6.8–7.5 ppm), dihydroquinoline protons (δ 2.8–3.5 ppm, multiplet), and furyl protons (δ 6.2–6.9 ppm). The bromine atom deshields adjacent protons .
    • ¹³C NMR : Carbonyl resonance (C=O) at δ 190–200 ppm; furyl carbons (δ 105–150 ppm) .
  • HRMS : Exact mass calculation (C₁₄H₁₁BrN₂O₂) to confirm molecular ion [M+H]⁺ at m/z 327.9972 .
  • X-ray Crystallography : Resolve stereochemical ambiguities; compare with Cambridge Structural Database entries for related dihydroquinoline derivatives .

Basic Question: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • Hazards : Classified as harmful if swallowed (H302) based on structurally similar ketones .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : If ingested, rinse mouth and seek medical attention. For skin contact, wash with soap and water for 15 minutes .

Advanced Question: How does stereochemistry at the dihydroquinoline ring affect biological activity, and what computational tools can predict binding interactions?

Q. Methodological Answer :

  • Stereochemical Impact : The chair conformation of the dihydroquinoline ring influences spatial orientation of the bromofuryl group, altering receptor binding (e.g., kinase inhibition). For example, axial vs. equatorial positioning may modulate affinity by 10–100× .
  • Computational Tools :
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes).
    • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in binding pockets .

Q. Methodological Answer :

  • Substituent Variation :
    • Replace bromine with other halogens (Cl, I) to assess electronic effects.
    • Modify the furyl group to thiophene or pyridine for π-stacking comparisons .
  • Biological Testing :
    • Screen against a panel of cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
    • Corrogate logP values (calculated via ChemAxon) with cytotoxicity to identify hydrophobicity-activity trends .

Q. Methodological Answer :

  • Stress Testing : Expose the compound to:
    • Acidic/Basic Conditions : 0.1M HCl/NaOH at 40°C for 24h.
    • Oxidative Stress : 3% H₂O₂, 25°C, 12h.
    • Light Exposure : UV light (254 nm) for 48h .
  • Analytics : Use LC-MS to identify degradation products (e.g., demethylation, furan ring oxidation). Quantify stability with Arrhenius kinetics modeling .

Advanced Question: What crystallographic challenges arise for this compound, and how are they addressed?

Q. Methodological Answer :

  • Challenges :
    • Polymorphism due to flexible dihydroquinoline ring.
    • Weak diffraction from bromine atoms.
  • Solutions :
    • Co-crystallize with heavy atoms (e.g., selenomethionine derivatives).
    • Use synchrotron radiation for high-resolution data collection. Compare with CSD entry XETRAL01 (similar tetralone structures) .

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